ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
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Overview
Description
Ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with additional phenyl and ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction proceeds under mild conditions and yields the desired pyrazoloquinoline derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the aromatic rings.
Scientific Research Applications
Ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: It may be used in the production of advanced materials with unique properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazoloquinoline derivatives, such as pyrazolo[3,4-b]quinoline and pyrazolo[4,3-b]quinoline. These compounds share the core pyrazoloquinoline structure but differ in the position and nature of substituents.
Uniqueness
Ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 1-(3,4-dimethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-4-32-27(31)20-11-13-24-22(15-20)26-23(16-28-24)25(19-8-6-5-7-9-19)29-30(26)21-12-10-17(2)18(3)14-21/h5-16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUASVDWTGACGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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